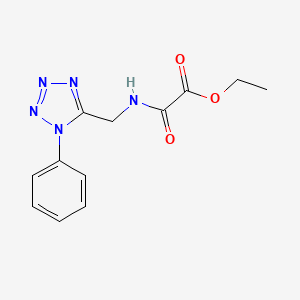

ethyl 2-oxo-2-(((1-phenyl-1H-tetrazol-5-yl)methyl)amino)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-oxo-2-(((1-phenyl-1H-tetrazol-5-yl)methyl)amino)acetate is a synthetic organic compound characterized by the presence of a tetrazole ring, a phenyl group, and an ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxo-2-(((1-phenyl-1H-tetrazol-5-yl)methyl)amino)acetate typically involves the reaction of ethyl oxalyl chloride with 1-phenyl-1H-tetrazole-5-methanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Nucleophilic Substitution and Acyl Transfer Reactions

The compound’s α-keto ester group (-CO-COOEt) and tetrazole-linked amide moiety make it highly reactive toward nucleophiles. Key observations include:

-

Amide bond formation : The amino group adjacent to the tetrazole ring participates in nucleophilic acyl substitution with acid chlorides or anhydrides. For example, reactions with ethyl oxalate under basic conditions yield derivatives with extended acyl chains .

-

Ester hydrolysis : The ethyl ester group undergoes alkaline hydrolysis to form carboxylic acids, which can further react with amines or alcohols under standard coupling conditions.

Tetrazole-Specific Reactivity

The 1-phenyl-1H-tetrazole moiety contributes unique reactivity:

-

Metal chelation : The tetrazole’s nitrogen atoms coordinate with metals like zinc, as demonstrated in enzyme-inhibitor complexes (e.g., replacing water molecules in zinc-containing active sites) .

-

π–π stacking : The tetrazole ring engages in non-covalent interactions with aromatic systems, influencing supramolecular assembly in solid-state structures .

Hydrogenation and Catalytic Reduction

While not directly applied to the compound itself, synthesis of its precursors involves:

-

Nitro group reduction : Catalytic hydrogenation (5% Pd/C, H₂ at 1520 mm Hg) converts nitrobenzamide intermediates to aminobenzamides, critical for downstream functionalization .

Multicomponent Reactions

The tetrazole scaffold participates in multicomponent reactions (MCRs), enabling rapid diversification:

-

Ugi-type reactions : Combining amines, carbonyl compounds, and azides generates polysubstituted tetrazoles, though specific examples for this compound require further exploration .

Biological Activity and Targeted Modifications

Though beyond pure chemical reactions, the compound’s bioactivity informs its reactivity:

-

Anticancer derivatives : Structural analogs with modified acyl groups (e.g., allyl or cyclopropylmethyl substituents) exhibit IC₅₀ values in the micromolar range against cancer cell

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that derivatives of tetrazole compounds, including ethyl 2-oxo-2-(((1-phenyl-1H-tetrazol-5-yl)methyl)amino)acetate, exhibit significant anticancer properties. A study demonstrated that tetrazole-containing compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell proliferation and survival, making these compounds promising candidates for further development in oncology .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Tetrazole derivatives have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the tetrazole moiety enhances the interaction with bacterial enzymes, leading to inhibition of bacterial growth. This property suggests potential applications in developing new antibiotics or antimicrobial agents .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of tetrazole derivatives in models of neurodegenerative diseases. This compound has been shown to reduce oxidative stress and inflammation in neuronal cells, indicating its potential use in treating conditions such as Alzheimer's disease and Parkinson's disease .

Pharmacological Studies

Pharmacokinetic studies of this compound have revealed favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These characteristics are crucial for drug development as they influence the compound's efficacy and safety profile. The compound's ability to cross the blood-brain barrier further supports its potential therapeutic applications in central nervous system disorders .

Materials Science Applications

Polymer Chemistry

this compound can be utilized in polymer chemistry to synthesize functionalized polymers with enhanced properties. The incorporation of tetrazole groups into polymer matrices can improve thermal stability and mechanical strength, making these materials suitable for applications in coatings, adhesives, and biomedical devices .

Sensors and Catalysts

The unique chemical properties of tetrazoles allow their use as sensors for detecting metal ions or other analytes due to their ability to form stable complexes. Additionally, they can serve as catalysts in various organic reactions, enhancing reaction rates and selectivity .

Case Studies

Wirkmechanismus

The mechanism of action of ethyl 2-oxo-2-(((1-phenyl-1H-tetrazol-5-yl)methyl)amino)acetate involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. The specific pathways involved depend on the biological context and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 2-oxo-2-(((1-phenyl-1H-tetrazol-5-yl)methyl)amino)acetate: Similar structure with a methyl ester group instead of an ethyl ester.

Ethyl 2-oxo-2-(((1-methyl-1H-tetrazol-5-yl)methyl)amino)acetate: Similar structure with a methyl group on the tetrazole ring.

Ethyl 2-oxo-2-(((1-phenyl-1H-tetrazol-5-yl)ethyl)amino)acetate: Similar structure with an ethyl group instead of a methylene bridge.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrazole ring and the phenyl group enhances its potential for interactions with biological targets, making it a valuable compound for research and development.

Biologische Aktivität

Ethyl 2-oxo-2-(((1-phenyl-1H-tetrazol-5-yl)methyl)amino)acetate is a complex organic compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry and materials science. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a tetrazole ring, an ester functional group, and a phenyl substituent. Its molecular formula is C13H15N5O3, with a molecular weight of approximately 289.28 g/mol . The compound's structure allows it to interact with various biological targets, making it a valuable scaffold in drug design.

The biological activity of this compound is primarily attributed to its ability to mimic natural substrates and interact with specific enzymes or receptors. The tetrazole ring can mimic carboxylate groups, facilitating binding to active sites on target proteins. This interaction can modulate enzyme activity or receptor signaling pathways, leading to various biological effects.

Medicinal Chemistry

This compound has potential applications in medicinal chemistry as a building block for synthesizing pharmaceutical agents. It may target specific enzymes involved in metabolic pathways or act as a ligand for receptors implicated in various diseases.

Table 1: Summary of Biological Activities

Case Studies

Research has indicated that compounds containing tetrazole moieties can exhibit significant antimicrobial properties. For instance, studies have shown that similar tetrazole-containing compounds effectively inhibit the growth of various bacteria by disrupting peptidoglycan biosynthesis .

In another study, derivatives of tetrazole were synthesized and tested against clinically relevant bacterial strains, revealing variable levels of activity depending on structural modifications .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other tetrazole derivatives:

Eigenschaften

IUPAC Name |

ethyl 2-oxo-2-[(1-phenyltetrazol-5-yl)methylamino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O3/c1-2-20-12(19)11(18)13-8-10-14-15-16-17(10)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBSNNEIMJFUDQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NCC1=NN=NN1C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.